molecular formula C13H16N2S B13034074 2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine

2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine

Cat. No.: B13034074
M. Wt: 232.35 g/mol
InChI Key: OYJBNDISJFDZIF-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The phenyl group attached to the thiazole ring and the amine group at the propan-2-amine moiety contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylthiazol-2-yl)propan-2-amine
  • 2-Methyl-1-(4-ethylthiazol-2-yl)propan-2-amine
  • 2-Methyl-1-(4-phenylthiazol-2-yl)butan-2-amine

Uniqueness

2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is unique due to the presence of the phenyl group attached to the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine

InChI

InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3

InChI Key

OYJBNDISJFDZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N

Origin of Product

United States

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